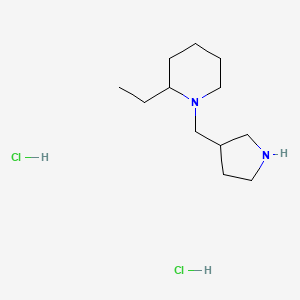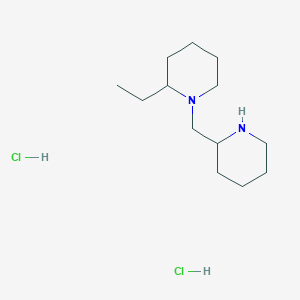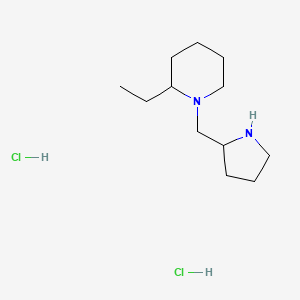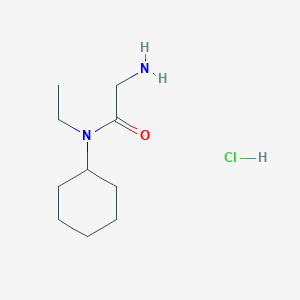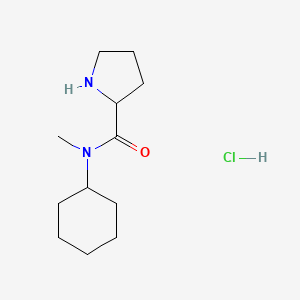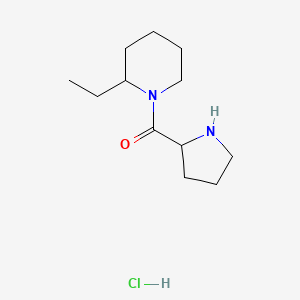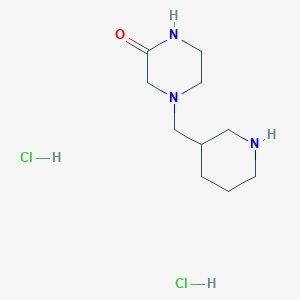![molecular formula C16H16O2 B1398366 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde CAS No. 883532-51-2](/img/structure/B1398366.png)
6-Propoxy[1,1'-biphenyl]-3-carbaldehyde
Descripción general
Descripción
Typically, a compound’s description includes its physical appearance (color, state of matter), its chemical formula, and its molecular weight.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).Aplicaciones Científicas De Investigación
Oxidative Rearrangement Studies
Research has explored the acid-catalyzed rearrangement of similar compounds, leading to the formation of 1,1′-biphenyl and 1,1′-biphenyl-carbaldehydes. This study reveals insights into the reaction mechanism, highlighting an oxidative process involving the formation of cycloheptadienes and cycloheptatrienes, crucial for understanding the behavior of such compounds in chemical reactions (Ceylan, Fındık, & SeÇen, 2008).
Synthesis and Structural Analysis
Another significant area of research involves the synthesis of biphenyl carbaldehyde oximes and their selectivity for the estrogen receptor-beta (ERbeta). This work is particularly relevant in understanding the chemical structure and potential biological interactions of compounds like 6-Propoxy[1,1'-biphenyl]-3-carbaldehyde (Yang et al., 2004).
Application in Synthesis of Phenanthridines
A novel photochemically-mediated cyclization of biphenyl carbaldehydes has been developed to synthesize phenanthridines. This method has implications for the efficient and novel synthesis of complex organic compounds (Ntsimango et al., 2021).
Biological Activity Research
Studies also extend to the biological evaluation of compounds derived from biphenyl carbaldehydes. These compounds have been tested for anti-inflammatory, antioxidant, and antimicrobial activities, demonstrating the potential biomedical applications of such chemicals (Bandgar et al., 2009).
Ligand Synthesis and Metal Complexes
Research into the condensation and reduction of diamino biphenyls with carbaldehyde derivatives has led to the synthesis of complex ligands used in metal complexes, revealing the versatility of these compounds in coordination chemistry (Petzold & Heider, 2011).
Synthesis of Coumarin Derivatives
There is also research on the synthesis of coumarin derivatives containing biphenyl carbaldehyde units. These studies highlight the potential of these compounds in developing new pharmaceuticals with antioxidant and antihyperglycemic properties (Kenchappa et al., 2017).
Safety And Hazards
This involves a study of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and storage.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
3-phenyl-4-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-10-18-16-9-8-13(12-17)11-15(16)14-6-4-3-5-7-14/h3-9,11-12H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWXJBJTFCOMLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propoxy[1,1'-biphenyl]-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



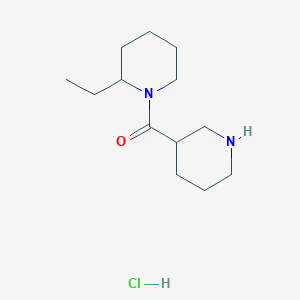
![Ethyl 3-amino-4-[3,4-dihydro-2(1H)-isoquinolinyl]-benzoate](/img/structure/B1398284.png)
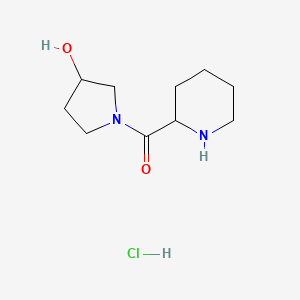
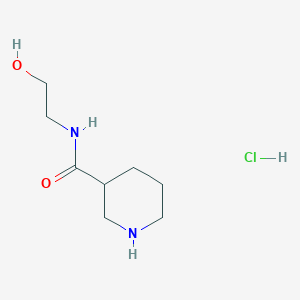
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398290.png)
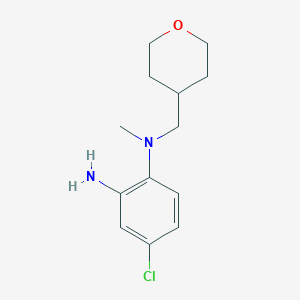
![2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398293.png)
